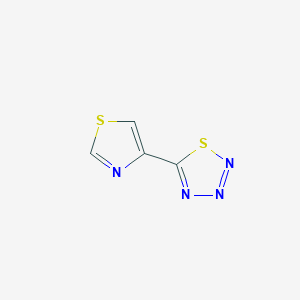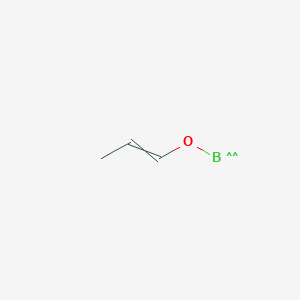
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long alkyl chains and aromatic rings, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Common reagents used in the synthesis include alkyl halides, amines, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~16~-Didodecyl-8,9-diphenylhexadecanediamide involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially affecting their structure and function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Didodecyl-8,9-diphenylhexadecanediamide
- N,N,N’,N’-Tetraoctyl diglycolamide
- N,N,N’,N’-Tetra-2-ethylhexyl diglycolamide
Uniqueness
N~1~,N~16~-Didodecyl-8,9-diphenylhexadecanediamide is unique due to its specific structural features, such as the combination of long alkyl chains and aromatic rings
Eigenschaften
CAS-Nummer |
138647-92-4 |
|---|---|
Molekularformel |
C52H88N2O2 |
Molekulargewicht |
773.3 g/mol |
IUPAC-Name |
N,N'-didodecyl-8,9-diphenylhexadecanediamide |
InChI |
InChI=1S/C52H88N2O2/c1-3-5-7-9-11-13-15-17-23-35-45-53-51(55)43-33-21-19-31-41-49(47-37-27-25-28-38-47)50(48-39-29-26-30-40-48)42-32-20-22-34-44-52(56)54-46-36-24-18-16-14-12-10-8-6-4-2/h25-30,37-40,49-50H,3-24,31-36,41-46H2,1-2H3,(H,53,55)(H,54,56) |
InChI-Schlüssel |
VPVMLYVLNLTAJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCC(C1=CC=CC=C1)C(CCCCCCC(=O)NCCCCCCCCCCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
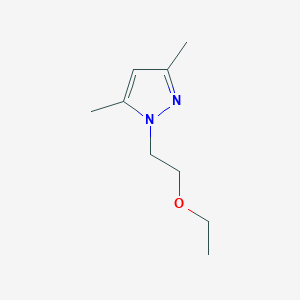
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

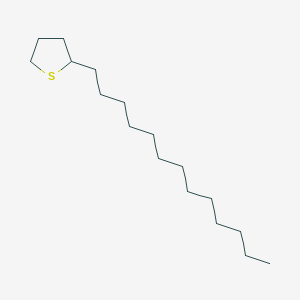
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

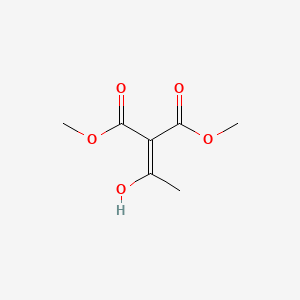
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
